Ethanol, 2-(dodecylthio)-
Overview
Description
Ethanol, 2-(dodecylthio)-, also known as 2-(dodecylthio)ethanol, is an organic compound with the molecular formula C14H30OS. It is characterized by the presence of a dodecylthio group attached to the ethanol molecule.
Mechanism of Action
Target of Action
Ethanol, a component of this compound, is known to interact with various neurotransmitters such as gamma-aminobutyric acid (gaba), glutamate, dopamine, serotonin, and endogenous opioids . It acts as both a GABA agonist and a glutamate N-methyl-D-aspartate (NMDA) receptor antagonist .
Mode of Action
It modifies their membranes as well as their ion channels, enzymes, and receptors . Ethanol also binds to GABA, glycine, NMDA receptors and modulates their effects .
Biochemical Pathways
Ethanol, a component of this compound, is known to be converted into acetyl-coa, a central precursor for myriad biochemicals, and atp, a key molecule important for powering biochemical pathways .
Pharmacokinetics
Both acute and chronic ethanol use can cause transient changes to many physiological responses in different organ systems .
Result of Action
Ethanol, a component of this compound, promotes cell cycle progression, increases neurosphere number and diversity in size, without inducing apoptosis . It also reduces stem cell diversity, suggesting that ethanol promotes stem to blast cell maturation .
Action Environment
The interaction of the reactant/solvent with the surface group of the catalyst is important in the activity and selectivity of photocatalytic reactions .
Biochemical Analysis
Biochemical Properties
Cellular Effects
Ethanol, a related compound, has been shown to induce cell-cycle activity and reduce stem cell diversity, altering both regenerative capacity and differentiation potential of cerebral cortical neuroepithelial precursors . It is possible that Ethanol, 2-(dodecylthio)- may have similar effects on cells, influencing cell function, cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that ethanol, a related compound, can be involved in direct electrochemical oxidation, providing (thio)acetals with good functional group tolerance and a wide scope for both aldehydes and (thio)alcohols
Temporal Effects in Laboratory Settings
It is known that ethanol, a related compound, can be involved in the photocatalytic direct synthesis of 1,1-diethoxyethane (DEE) from ethanol . This suggests that Ethanol, 2-(dodecylthio)- may also have interesting temporal effects in laboratory settings, including changes in its stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that ethanol, a related compound, can have antinociceptive and anti-inflammatory activities in animal models
Metabolic Pathways
It is known that ethanol, a related compound, can be involved in a complete anabolic pathway for direct conversion of CO2 to ethanol
Transport and Distribution
It is known that ethanol, a related compound, can be transported and distributed via various routes, including rail to fixed facility, rail directly to cargo tank truck, and rail directly to pipeline .
Subcellular Localization
It is known that ethanol, a related compound, can be localized in Arabidopsis thaliana protoplasts
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanol, 2-(dodecylthio)- typically involves the reaction of dodecanethiol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
C2H4O+C12H25SH→C14H30OS
Industrial Production Methods: In industrial settings, the production of Ethanol, 2-(dodecylthio)- may involve the use of catalysts to enhance the reaction rate and yield. The reaction is typically conducted in a solvent such as toluene or hexane, and the product is purified through distillation or recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions: Ethanol, 2-(dodecylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the thioether.
Substitution: The hydroxyl group in the ethanol moiety can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acid chlorides or anhydrides are typically used for esterification reactions.
Major Products:
Scientific Research Applications
Ethanol, 2-(dodecylthio)- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: The compound is studied for its potential antimicrobial properties and its ability to interact with biological membranes.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the formulation of cosmetics, personal care products, and as a corrosion inhibitor in industrial applications .
Comparison with Similar Compounds
Ethanol, 2-(hexylthio)-: Similar structure but with a shorter alkyl chain.
Ethanol, 2-(octylthio)-: Similar structure with an intermediate-length alkyl chain.
Ethanol, 2-(decylthio)-: Similar structure with a slightly shorter alkyl chain.
Comparison: Ethanol, 2-(dodecylthio)- is unique due to its longer alkyl chain, which enhances its hydrophobic properties and makes it more effective in applications requiring membrane interaction or surfactant properties. The longer chain also increases its boiling point and decreases its solubility in water compared to its shorter-chain analogs .
Properties
IUPAC Name |
2-dodecylsulfanylethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30OS/c1-2-3-4-5-6-7-8-9-10-11-13-16-14-12-15/h15H,2-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPIRWAHWDCHWLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6073944 | |
Record name | Ethanol, 2-(dodecylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1462-55-1 | |
Record name | 2-(Dodecylthio)ethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1462-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Thiapentadecanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001462551 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethanol, 2-(dodecylthio)- | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524644 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanol, 2-(dodecylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanol, 2-(dodecylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6073944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(dodecylthio)ethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-THIAPENTADECANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYY9XCM4E9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Feasible Synthetic Routes
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